Coh-000; coh 000
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Overview
Description
COH000 is a covalent and irreversible inhibitor of the small ubiquitin-like modifier-activating enzyme. It is known for its ability to inhibit SUMOylation with an IC50 of approximately 0.2 micromolar in vitro . This compound has shown significant potential in the field of cancer research due to its ability to selectively inhibit SUMOylation over ubiquitylation by more than 500-fold .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COH000 involves a series of chemical reactions that result in the formation of its unique structure. The detailed synthetic route is proprietary and often involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions .
Industrial Production Methods
Industrial production of COH000 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
COH000 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions involving COH000 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from the reactions involving COH000 depend on the specific type of reaction and the reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
COH000 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of SUMOylation and its inhibition.
Biology: Employed in research to understand the role of SUMOylation in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating cancers, particularly those dependent on SUMOylation pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting SUMOylation.
Mechanism of Action
COH000 exerts its effects by covalently and irreversibly binding to the small ubiquitin-like modifier-activating enzyme. This binding inhibits the enzyme’s activity, preventing the SUMOylation process. The compound has over 500-fold selectivity for SUMOylation compared to ubiquitylation . Additionally, COH000 inhibits SUMO adenylation without directly competing with adenosine triphosphate or small ubiquitin-like modifier 1 binding .
Comparison with Similar Compounds
Similar Compounds
Idasanutlin: A specific p53-MDM2 inhibitor with significant antitumor activity.
NAE-IN-M22: A selective and potent inhibitor of NEDD8 activating enzyme, showing efficacy in multiple cancer cell lines.
Uniqueness of COH000
COH000 is unique due to its high selectivity for SUMOylation over ubiquitylation and its ability to inhibit SUMO adenylation without directly competing with adenosine triphosphate or small ubiquitin-like modifier 1 binding . This selectivity and mechanism of action make it a promising candidate for cancer research and therapeutic development.
Properties
Molecular Formula |
C25H25NO5 |
---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
dimethyl 1-[(1R)-1-anilino-2-(4-methylphenyl)ethyl]-7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate |
InChI |
InChI=1S/C25H25NO5/c1-16-9-11-17(12-10-16)15-20(26-18-7-5-4-6-8-18)25-14-13-19(31-25)21(23(27)29-2)22(25)24(28)30-3/h4-14,19-20,26H,15H2,1-3H3/t19?,20-,25?/m1/s1 |
InChI Key |
UFPINDDCTUCUSA-ABGUIGEDSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C[C@H](C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C23C=CC(O2)C(=C3C(=O)OC)C(=O)OC)NC4=CC=CC=C4 |
Origin of Product |
United States |
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